![molecular formula C18H20N4S B1440088 2-(1H-1,3-benzodiazol-2-yl)-3-[4-(dimethylamino)phenyl]propanethioamide CAS No. 1260985-72-5](/img/structure/B1440088.png)
2-(1H-1,3-benzodiazol-2-yl)-3-[4-(dimethylamino)phenyl]propanethioamide
Descripción general
Descripción
2-(1H-1,3-benzodiazol-2-yl)-3-[4-(dimethylamino)phenyl]propanethioamide, or more commonly known as DMT, is a naturally occurring psychedelic compound that is found in many plants and animals, including humans. DMT has been used by indigenous cultures for centuries for spiritual and medicinal purposes. It is a powerful hallucinogenic drug that has gained popularity in recent years due to its ability to produce intense, short-lived psychedelic experiences.
Aplicaciones Científicas De Investigación
Structural Diversity and Synthesis
- Alkylation and Ring Closure Reactions : The use of ketonic Mannich bases, similar in structure to 2-(1H-1,3-benzodiazol-2-yl)-3-[4-(dimethylamino)phenyl]propanethioamide, has been explored for generating a structurally diverse library of compounds. These bases react with various substrates, leading to the formation of dithiocarbamates, thioethers, and other complex compounds (Roman, 2013).
Synthesis of Heterocyclic Compounds
- Microwave-mediated Synthesis : The compound has been utilized in the efficient microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles. These heterocycles have potential applications in various fields, including pharmaceuticals and materials science (Darweesh et al., 2016).
Interaction with Metal Complexes
- Coordination with Tungsten Carbonyl : A study demonstrated the interaction of a propanedithioamide derivative, which is structurally related, with tungsten carbonyl. This interaction led to the formation of a bis(chelate) tungsten complex, highlighting potential applications in coordination chemistry and catalysis (Xie et al., 2016).
Photophysical Properties
- Spectroscopic Studies : The photophysical properties of derivatives of 2-(1H-1,3-benzodiazol-2-yl)-3-[4-(dimethylamino)phenyl]propanethioamide have been studied, showing their dependence on solvent polarity and electronic nature of substituents. These studies are crucial for applications in materials science, particularly in the field of luminescent materials (Rurack et al., 2000).
Corrosion Inhibition
- Application in Corrosion Science : Benzothiazole derivatives, which are structurally similar, have been synthesized and studied for their efficiency as corrosion inhibitors for carbon steel in acidic environments. These studies are vital for industrial applications, particularly in protecting metal surfaces (Hu et al., 2016).
Propiedades
IUPAC Name |
2-(1H-benzimidazol-2-yl)-3-[4-(dimethylamino)phenyl]propanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4S/c1-22(2)13-9-7-12(8-10-13)11-14(17(19)23)18-20-15-5-3-4-6-16(15)21-18/h3-10,14H,11H2,1-2H3,(H2,19,23)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSCREOEOMAPEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,3-benzodiazol-2-yl)-3-[4-(dimethylamino)phenyl]propanethioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



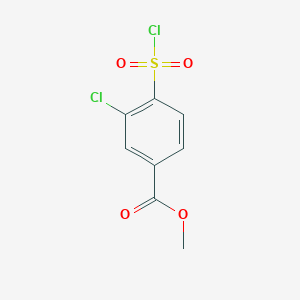

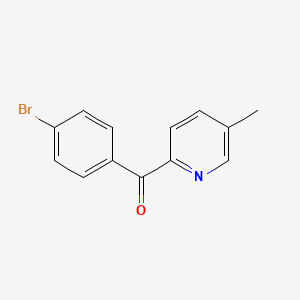

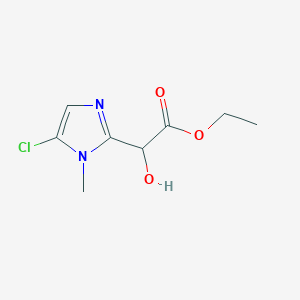
![5-(Dodecylsulfanyl)-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B1440013.png)

![4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one](/img/structure/B1440017.png)

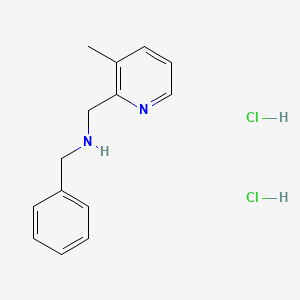
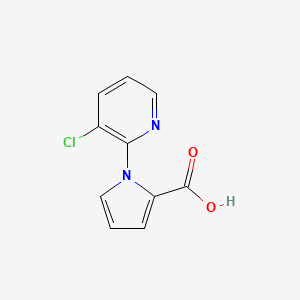
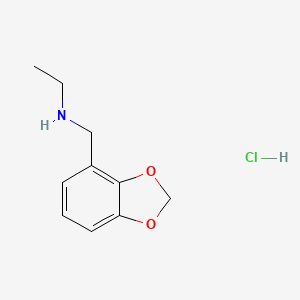
![N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopentanamine](/img/structure/B1440025.png)
